REACTION_CXSMILES
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[Cl:1][C:2]1[S:3][C:4]([CH:8]=[N:9]O)=[C:5]([Cl:7])[N:6]=1>C(OC(=O)C)(=O)C>[Cl:1][C:2]1[S:3][C:4]([C:8]#[N:9])=[C:5]([Cl:7])[N:6]=1
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Name
|
|
Quantity
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400 g
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Type
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reactant
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Smiles
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ClC=1SC(=C(N1)Cl)C=NO
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Name
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|
Quantity
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2 L
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Type
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solvent
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Smiles
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C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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137 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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a silvered distillation column 1 m long provided 271 g (=75.7% of theory) of 2,4-dichloro-5-thiazolecarbonitrile (V) at 112° C./20 m bar
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Type
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CUSTOM
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Details
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solidifies at room temperature
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Type
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CUSTOM
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Details
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to give colourless crystals which
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Type
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CUSTOM
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Details
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can be recrystallized from petroleum ether
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Name
|
|
Type
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|
Smiles
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ClC=1SC(=C(N1)Cl)C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |